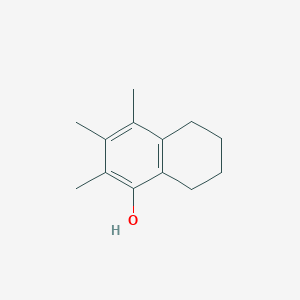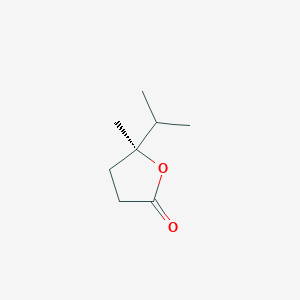![molecular formula C19H12ClNO2 B14595784 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- CAS No. 61155-68-8](/img/structure/B14595784.png)
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenyl group and a dioxo-pentynyl chain attached to the indole core. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Another approach involves the use of modern synthetic techniques such as palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed to introduce the pentynyl chain onto the indole core. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications. Continuous flow chemistry and automated synthesis platforms are increasingly being used in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Indole-2,3-diones and other oxidized derivatives.
Reduction: Reduced indole derivatives with various degrees of saturation.
Substitution: Functionalized indole derivatives with diverse substituents.
Scientific Research Applications
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with nuclear receptors, G-protein-coupled receptors, and kinases, leading to changes in cellular signaling pathways . The presence of the chlorophenyl and dioxo-pentynyl groups can further influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: A simple indole derivative with a chlorine atom at the 5-position.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole core.
Indole-2-carboxylic acid: An indole derivative with a carboxyl group at the 2-position.
Uniqueness
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- is unique due to the presence of both a chlorophenyl group and a dioxo-pentynyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
61155-68-8 |
|---|---|
Molecular Formula |
C19H12ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-indol-1-ylpent-4-yne-1,3-dione |
InChI |
InChI=1S/C19H12ClNO2/c20-17-7-3-1-5-14(17)9-10-16(22)13-19(23)21-12-11-15-6-2-4-8-18(15)21/h1-8,11-12H,13H2 |
InChI Key |
DLMJLNKBYBQYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CC(=O)C#CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


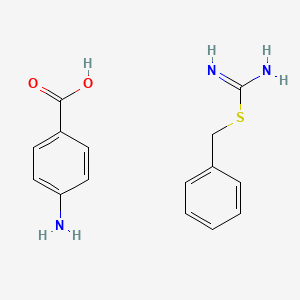


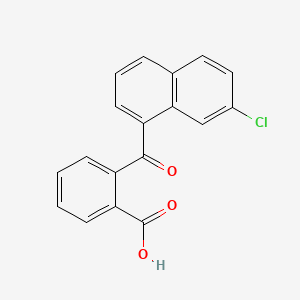
![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
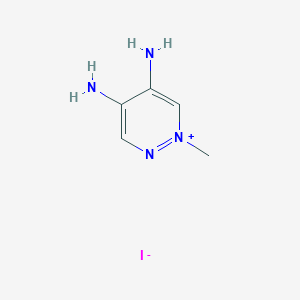
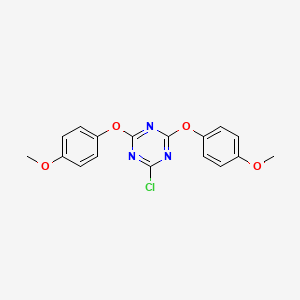
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
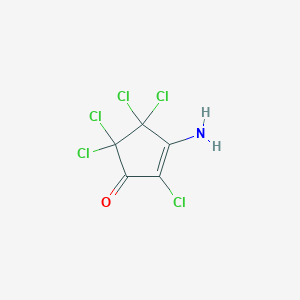

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
